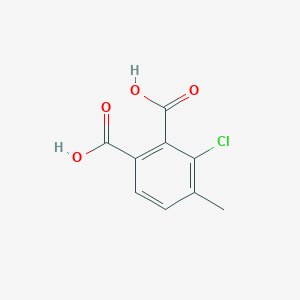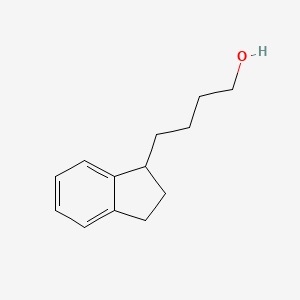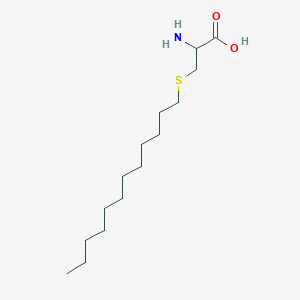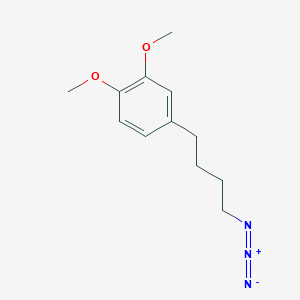
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is an organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and piperidinylmethoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using reagents like thionyl chloride and methanol, respectively.
Piperidinylmethoxy Substitution:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency .
化学反应分析
Types of Reactions
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives .
科学研究应用
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to target tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline: Similar structure but with a different position of the piperidinyl group.
4-Chloro-6-methoxy-2-methylpyrimidine: A related compound with a pyrimidine core instead of quinazoline.
Uniqueness
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C16H20ClN3O2 |
|---|---|
分子量 |
321.80 g/mol |
IUPAC 名称 |
4-chloro-6-methoxy-7-[(1-methylpiperidin-3-yl)methoxy]quinazoline |
InChI |
InChI=1S/C16H20ClN3O2/c1-20-5-3-4-11(8-20)9-22-15-7-13-12(6-14(15)21-2)16(17)19-10-18-13/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI 键 |
QRFVJELSHITVBP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(C1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8272740.png)








